Cas no 1006476-27-2 ((3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine)
(3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine Chemical and Physical Properties
Names and Identifiers
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- N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
- (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine
- 1-(3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
- MFCD04968192
- AKOS000306788
- CS-0439663
- N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazole-4-methanamine
- F75846
- 1006476-27-2
- N-(3-METHOXYBENZYL)-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
- 1-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
- BBL039824
- EN300-229180
- [(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [(3-methoxyphenyl)methyl][(1-methylpyrazol-4-yl)methyl]amine
- STK349389
- DTXSID701179382
- GQB47627
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- MDL: MFCD04968192
- Inchi: 1S/C13H17N3O/c1-16-10-12(9-15-16)8-14-7-11-4-3-5-13(6-11)17-2/h3-6,9-10,14H,7-8H2,1-2H3
- InChI Key: IDLLZCSDDQSOTM-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)CNCC1C=NN(C)C=1
Computed Properties
- Exact Mass: 231.137162174g/mol
- Monoisotopic Mass: 231.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 39.1Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 372.4±27.0 °C at 760 mmHg
- Flash Point: 179.0±23.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
(3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM483782-1g |
N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine |
1006476-27-2 | 97% | 1g |
$262 | 2022-06-14 | |
| Chemenu | CM483782-5g |
N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine |
1006476-27-2 | 97% | 5g |
$779 | 2022-06-14 | |
| Enamine | EN300-229180-0.05g |
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1006476-27-2 | 95% | 0.05g |
$90.0 | 2024-06-20 | |
| Enamine | EN300-229180-0.1g |
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1006476-27-2 | 95% | 0.1g |
$133.0 | 2024-06-20 | |
| Enamine | EN300-229180-0.25g |
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1006476-27-2 | 95% | 0.25g |
$191.0 | 2024-06-20 | |
| Enamine | EN300-229180-0.5g |
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1006476-27-2 | 95% | 0.5g |
$300.0 | 2024-06-20 | |
| Enamine | EN300-229180-1.0g |
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1006476-27-2 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
| Enamine | EN300-229180-2.5g |
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1006476-27-2 | 95% | 2.5g |
$625.0 | 2024-06-20 | |
| Enamine | EN300-229180-5.0g |
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1006476-27-2 | 95% | 5.0g |
$1023.0 | 2024-06-20 | |
| Enamine | EN300-229180-10.0g |
[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine |
1006476-27-2 | 95% | 10.0g |
$1878.0 | 2024-06-20 |
(3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine
Research Briefing on (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS: 1006476-27-2)
In recent years, the compound (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS: 1006476-27-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest research findings, methodologies, and implications associated with this compound.
The primary focus of recent studies has been on elucidating the pharmacological properties and mechanisms of action of (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine. Researchers have employed advanced techniques such as high-throughput screening, molecular docking, and in vitro/in vivo assays to investigate its interactions with biological targets. Preliminary results suggest that this compound exhibits notable activity as a modulator of specific neurotransmitter systems, making it a candidate for further development in neurological and psychiatric disorders.
One of the key findings from a 2023 study published in the Journal of Medicinal Chemistry highlights the compound's affinity for serotonin and dopamine receptors. The study utilized radioligand binding assays to demonstrate its selective binding profile, which could pave the way for novel treatments for conditions such as depression and Parkinson's disease. Additionally, the compound's metabolic stability and pharmacokinetic properties were evaluated, showing favorable oral bioavailability and half-life in preclinical models.
Another significant area of research involves the synthesis and optimization of (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine derivatives. Recent work has focused on modifying the methoxy and pyrazole groups to enhance potency and reduce off-target effects. Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling, have been instrumental in guiding these structural modifications. These efforts have yielded several analogs with improved therapeutic indices, as reported in a recent ACS Chemical Neuroscience publication.
Beyond its neurological applications, (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine has also been explored for its potential in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that the compound exhibits inhibitory effects on certain cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor proliferation. These findings underscore the compound's versatility and warrant further investigation in diverse therapeutic contexts.
In conclusion, (3-methoxyphenyl)methyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS: 1006476-27-2) represents a promising scaffold for drug development across multiple disease areas. Ongoing research aims to refine its pharmacological profile, optimize its synthetic routes, and explore its full therapeutic potential. The compound's unique structural and functional attributes position it as a valuable candidate for future clinical and translational studies in the chemical biology and pharmaceutical sectors.
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